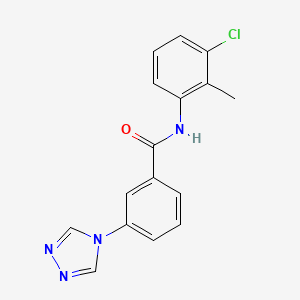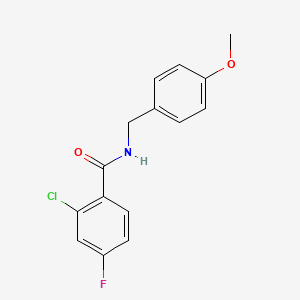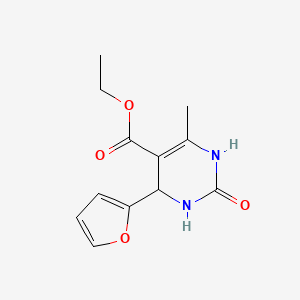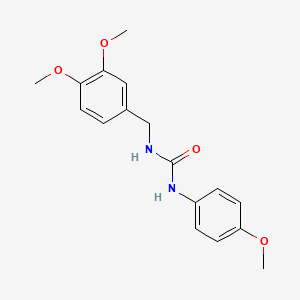
N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTZ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and is known to exhibit a range of biological activities.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit a range of biochemical and physiological effects. In cancer research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of various oncogenes. In inflammation research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune responses. In infectious diseases research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit antibacterial and antifungal activities by inhibiting the growth of various microorganisms.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its ability to exhibit a range of biological activities, which makes it a versatile compound for studying various research areas. Additionally, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is relatively easy to synthesize and is commercially available. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide. One area of research is the development of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide derivatives with improved efficacy and reduced toxicity. Another area of research is the identification of new targets for N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, which may expand its potential applications in scientific research. Additionally, the use of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in combination with other compounds may provide synergistic effects and improve its therapeutic potential.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 3-chloro-2-methylbenzoic acid with 4H-1,2,4-triazole-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with benzoyl chloride to obtain the final product, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential application in a range of scientific research areas such as cancer, inflammation, and infectious diseases. In cancer research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In infectious diseases research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit antibacterial and antifungal activities.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-14(17)6-3-7-15(11)20-16(22)12-4-2-5-13(8-12)21-9-18-19-10-21/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIWDMDMNQWNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5463702.png)
![2-[2-(4-methoxyphenyl)vinyl]-5,7-dinitro-1,3-benzoxazole](/img/structure/B5463706.png)

![2-({4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5463710.png)
![3-(2-oxo-2-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}ethyl)morpholine dihydrochloride](/img/structure/B5463723.png)


![4-(5-{[3-(3-methylbutanoyl)piperidin-1-yl]carbonyl}pyridin-2-yl)benzamide](/img/structure/B5463744.png)

![(3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5463756.png)
![2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5463766.png)
![ethyl 5-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5463772.png)
